molecular formula C15H9FN2O2 B3611048 (2E)-2-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile

(2E)-2-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile

Cat. No.: B3611048
M. Wt: 268.24 g/mol
InChI Key: RXDKVYGZOZXDFA-LCYFTJDESA-N
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Description

(2E)-2-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile is an organic compound that features both fluorine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like piperidine or pyridine to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include amines, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-2-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in research applications.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-chlorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
  • (2E)-2-(4-bromophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
  • (2E)-2-(4-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile

Uniqueness

(2E)-2-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical properties, such as its reactivity and stability. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

IUPAC Name

(E)-2-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2/c16-14-7-5-11(6-8-14)13(10-17)9-12-3-1-2-4-15(12)18(19)20/h1-9H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDKVYGZOZXDFA-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-(4-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
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